molecular formula C11H16N2O3 B13873954 2-(4-methoxy-3-nitrophenyl)-N,N-dimethylethanamine

2-(4-methoxy-3-nitrophenyl)-N,N-dimethylethanamine

Cat. No.: B13873954
M. Wt: 224.26 g/mol
InChI Key: VRANYOBZMJBUKL-UHFFFAOYSA-N
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Description

2-(4-methoxy-3-nitrophenyl)-N,N-dimethylethanamine is an organic compound with a complex structure that includes a methoxy group, a nitro group, and a dimethylamine group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxy-3-nitrophenyl)-N,N-dimethylethanamine typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of 4-methoxyacetophenone to produce 4-methoxy-3-nitroacetophenone, which is then subjected to reductive amination using dimethylamine and a suitable reducing agent such as Raney nickel .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and selectivity. The nitration step can be optimized to achieve high mono-nitration selectivity, and the subsequent reductive amination can be carried out under controlled conditions to maximize yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxy-3-nitrophenyl)-N,N-dimethylethanamine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or sulfonated aromatic compounds.

Scientific Research Applications

2-(4-methoxy-3-nitrophenyl)-N,N-dimethylethanamine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-methoxy-3-nitrophenyl)-N,N-dimethylethanamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxy-3-nitrophenyl)acetamide
  • 4-methoxy-3-nitroacetaniline
  • 4-methoxy-2-nitrophenyl)methanamine hydrochloride

Uniqueness

2-(4-methoxy-3-nitrophenyl)-N,N-dimethylethanamine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

2-(4-methoxy-3-nitrophenyl)-N,N-dimethylethanamine

InChI

InChI=1S/C11H16N2O3/c1-12(2)7-6-9-4-5-11(16-3)10(8-9)13(14)15/h4-5,8H,6-7H2,1-3H3

InChI Key

VRANYOBZMJBUKL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=CC(=C(C=C1)OC)[N+](=O)[O-]

Origin of Product

United States

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